molecular formula C9H5F3N2O B3319089 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde CAS No. 106429-45-2

2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde

Cat. No.: B3319089
CAS No.: 106429-45-2
M. Wt: 214.14 g/mol
InChI Key: WGPOFPNZWCMEGG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde involves the iodine-mediated aminohalogenation-oxidation of fluorinated N’-propargyl amidines. This method shows good functional group compatibility and a wide substrate scope, yielding the desired product in moderate to excellent yields . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of environmentally benign reagents and conditions is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, potassium iodide, and various transition metal catalysts. Reaction conditions often involve moderate to high temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, aminohalogenation-oxidation reactions yield 2-fluoroalkyl imidazole-5-carbaldehydes .

Scientific Research Applications

2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
  • 2-Fluoroalkyl imidazole-5-carbaldehydes
  • Trifluoromethylated quinazolines

Uniqueness

2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde is unique due to its specific structural features and the presence of the trifluoromethyl group at the C-2 position. This imparts distinct chemical properties that are not observed in similar compounds .

Properties

IUPAC Name

2-(trifluoromethyl)-3H-benzimidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-2-1-5(4-15)3-7(6)14-8/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPOFPNZWCMEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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